molecular formula C11H11BrO B13861068 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one

Cat. No.: B13861068
M. Wt: 239.11 g/mol
InChI Key: MWOIXMKWVMVDOO-UHFFFAOYSA-N
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Description

1-(Bicyclo[420]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one typically involves multiple steps, starting from benzocyclobutene derivatives. One common method includes the bromination of a suitable precursor, followed by a series of reactions to introduce the bicyclic structure and the bromopropanone moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Chemical Reactions Analysis

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, making it valuable for targeted applications in various fields.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H11BrO/c1-7(12)11(13)10-5-3-8-2-4-9(8)6-10/h3,5-7H,2,4H2,1H3

InChI Key

MWOIXMKWVMVDOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(CC2)C=C1)Br

Origin of Product

United States

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